Tris(2-éthylhexyl) trimellitate

Vue d'ensemble

Description

Triisooctyl trimellitate (TOTM) is a primary plasticizer for polyvinyl chloride resin and copolymer applications . It is used to improve the flexibility and durability of polyvinyl chloride (PVC) .

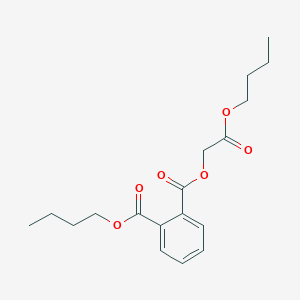

Molecular Structure Analysis

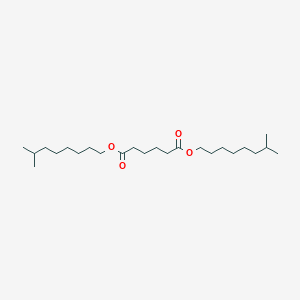

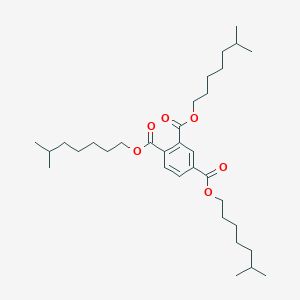

Triisooctyl trimellitate has a molecular formula of C33H54O6 . It contains a total of 93 bonds, including 39 non-H bonds, 9 multiple bonds, 24 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, and 3 aromatic esters .Physical and Chemical Properties Analysis

Triisooctyl trimellitate has a density of 1.0±0.1 g/cm3, a boiling point of 585.0±30.0 °C at 760 mmHg, and a flash point of 238.3±24.6 °C . It also has a high degree of permanence and excellent low-temperature properties .Applications De Recherche Scientifique

Plastifiant dans la fabrication de polymères

Le TOTM est couramment utilisé comme plastifiant dans la production de divers matériaux plastiques tels que le chlorure de polyvinyle (PVC), le copolymère de chloroéthylène, l’éthylcellulose et le polyméthacrylate de méthyle. Il constitue un excellent substitut aux plastifiants polymères de polyester en raison des améliorations qu’il offre en termes de traitement .

Industrie cosmétique

En cosmétique, les trialkyl trimellitates sont utilisés en raison de leur faible volatilité et de leur solubilité dans la plupart des solvants organiques et des huiles. On les retrouve dans des produits comme les formulations de rouge à lèvres, où ils contribuent à la texture et à la stabilité du produit .

Applications médicales

Le tris(2-éthylhexyl) trimellitate est également utilisé dans les applications médicales, en particulier dans la formulation de médicaments topiques pour application cutanée. Ses propriétés en font une alternative appropriée aux plastifiants phtalates dans les applications à haute température et/ou à faible migration .

Recherche sur le métabolisme et la cinétique humains

La recherche scientifique a exploré les voies métaboliques humaines du TOTM et sa cinétique d’élimination. Des études ont révélé que le TOTM est hydrolysé en diesters et en monoesters isomères dans l’organisme, ce qui est important pour comprendre son comportement et ses effets potentiels lorsqu’il est utilisé dans des produits qui entrent en contact avec les humains.

Mécanisme D'action

Target of Action

Triisooctyl trimellitate (TOTM) is primarily targeted towards polymers, specifically polyvinyl chloride (PVC) and other vinyl plastics . Its role is to enhance the flexibility and durability of these materials .

Mode of Action

TOTM acts as a plasticizer, a substance added to materials to increase their plasticity, flexibility, and toughness . It achieves this by embedding itself between the chains of polymers, increasing the distance between them, and thereby reducing the forces of attraction between these chains. This results in an increased ability of the polymer chains to slide past each other, leading to enhanced flexibility and durability .

Biochemical Pathways

For example, in the case of PVC used in medical devices, the flexibility imparted by TOTM can affect how the device interacts with biological tissues .

Pharmacokinetics

For instance, in a PVC medical device, the presence of TOTM can affect the release rates of any drugs incorporated into the device .

Result of Action

The primary molecular effect of TOTM’s action is the increased flexibility and durability of the materials it is added to . On a cellular level, this can influence how these materials interact with cells and tissues, particularly in the context of medical devices .

Action Environment

Environmental factors can significantly influence TOTM’s action, efficacy, and stability. Temperature, for instance, can affect the mobility of TOTM within a material, which in turn can influence the material’s flexibility. Additionally, exposure to certain chemicals can potentially lead to the extraction of TOTM from the material, affecting its performance .

Analyse Biochimique

Biochemical Properties

It is known that Triisooctyl trimellitate is a large molecule with a molecular formula of C33H54O6 . It is expected to interact with various biomolecules in the body, but specific enzymes, proteins, or other biomolecules it interacts with are not yet identified .

Cellular Effects

It is known that trimellitates, a group of compounds that includes Triisooctyl trimellitate, can have effects on cells . For instance, they can affect the viscosity and low-temperature fluidity of base fluids

Molecular Mechanism

It is known that the compound can be hydrolyzed to its diesters and monoester isomers

Temporal Effects in Laboratory Settings

It is known that trimellitates can have effects over time . For instance, they can affect the friction reducing properties of lubricants over a wide range of temperature and load

Metabolic Pathways

It is known that the compound can be hydrolyzed to its diesters and monoester isomers

Transport and Distribution

It is known that trimellitates can be transported and distributed in various ways . For instance, they can be physically absorbed on the metal surface

Propriétés

IUPAC Name |

tris(6-methylheptyl) benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54O6/c1-25(2)16-10-7-13-21-37-31(34)28-19-20-29(32(35)38-22-14-8-11-17-26(3)4)30(24-28)33(36)39-23-15-9-12-18-27(5)6/h19-20,24-27H,7-18,21-23H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRCVXGINNJWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCC(C)C)C(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27251-75-8 | |

| Record name | Triisooctyl trimellitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027251758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisooctyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISOOCTYL TRIMELLITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX7AKB1590 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the environmental advantages of using Triisooctyl Trimellitate (TOTM) as a plasticizer in PVC glove production?

A1: Traditional PVC gloves often utilize phthalate-based plasticizers, which have raised concerns regarding potential health and environmental risks. The research paper highlights that TOTM, a non-phthalate plasticizer, can be used as a viable alternative in PVC glove formulation []. This substitution contributes to the development of more environmentally-friendly disposable gloves by potentially reducing the risks associated with phthalates. Additionally, the study mentions other non-phthalate plasticizers like Dioctyl terephthalate (DOTP), biological and vegetable oil-based esters, fatty acid triglycerides, epoxy fatty acid esters, and citrate ternary ester compounds as potential alternatives for creating eco-friendlier PVC gloves [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B167149.png)